

MMT5-14: A Technical Guide to a Promising Remdesivir Analogue

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Compound of Interest

Compound Name: MMT5-14

Cat. No.: B12398016

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Abstract

MMT5-14 is a novel phosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide analogue, designed as a more potent and lung-targeted successor to remdesivir for the treatment of severe COVID-19. Developed in response to the limitations of remdesivir, including premature hydrolysis and suboptimal lung tissue accumulation, **MMT5-14** demonstrates significantly enhanced antiviral activity against multiple SARS-CoV-2 variants and a superior pharmacokinetic profile in preclinical studies. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to **MMT5-14**, intended to inform the scientific and drug development communities.

Discovery and Development History

The development of **MMT5-14** was driven by the urgent need for more effective antiviral treatments for patients with severe COVID-19. While remdesivir was the first FDA-approved drug for this indication, its clinical efficacy has been hampered by several factors.^{[1][2]} These include rapid hydrolysis in the bloodstream to its nucleoside form (NUC), which is less efficiently converted to the active triphosphate metabolite (NTP), leading to low accumulation in the lungs, the primary site of infection.^{[1][2]}

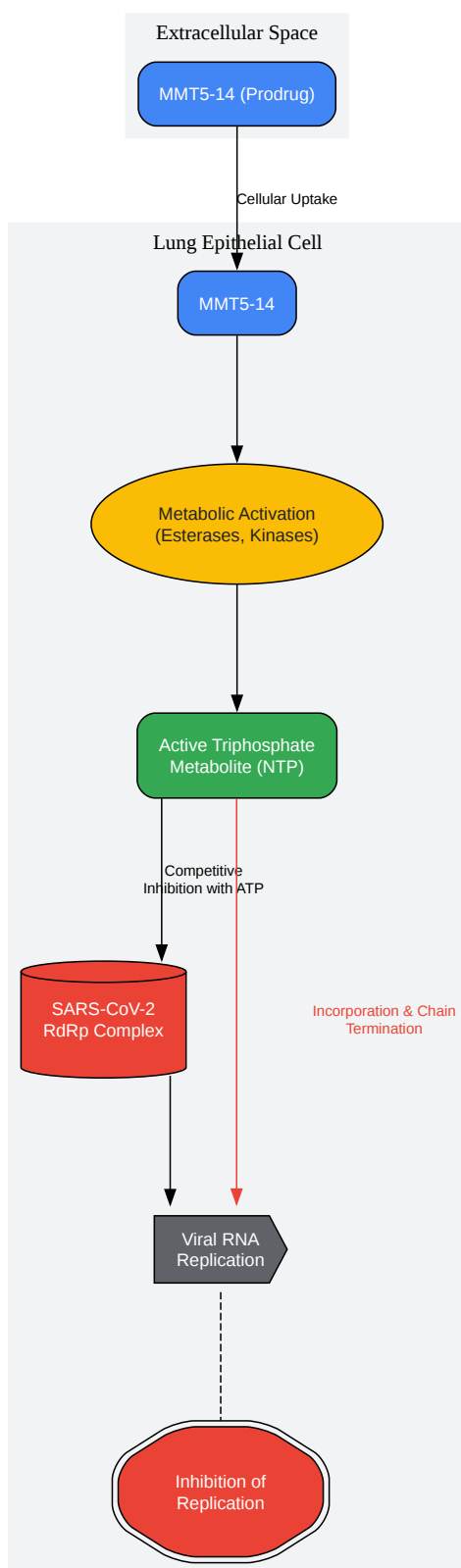
A research team at the University of Michigan and the University of Tennessee Health Science Center sought to overcome these limitations by modifying the ProTide moiety of remdesivir.^[1]

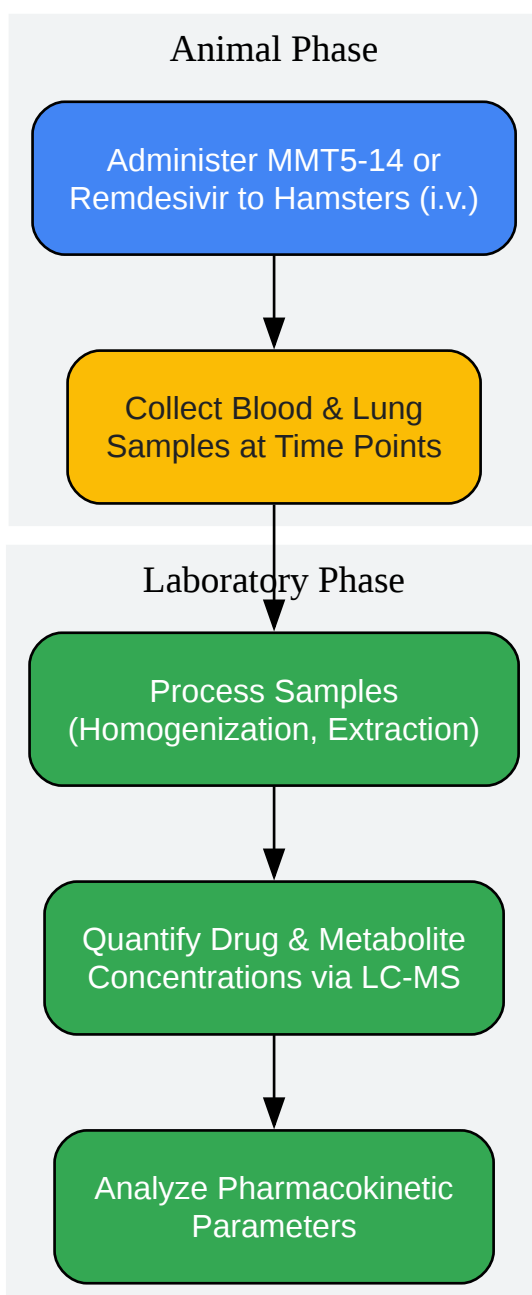
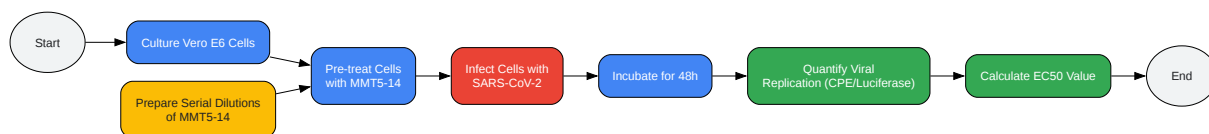
This led to the synthesis of a new series of remdesivir analogues, from which **MMT5-14** emerged as the lead compound. The discovery and initial characterization of **MMT5-14** were detailed in a 2022 publication in the Journal of Medicinal Chemistry.^[1] As of late 2025, **MMT5-14** remains in the preclinical stage of development, with no publicly available data from human clinical trials.

Mechanism of Action

Similar to its parent compound, remdesivir, **MMT5-14** functions as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the SARS-CoV-2 genome.^{[2][3][4]} As a prodrug, **MMT5-14** is designed to efficiently enter host cells, where it undergoes metabolic activation to its triphosphate form. This active metabolite then competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the RdRp.^[4] The incorporation of the **MMT5-14** analogue into the growing RNA strand results in delayed chain termination, thereby halting viral replication.^{[2][3]}

The key innovation in **MMT5-14** lies in its modified ProTide moiety, which enhances its stability against premature hydrolysis and improves its intracellular conversion to the active triphosphate form, particularly within lung epithelial cells.^{[1][2]}





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